西替利嗪(D8 二盐酸盐)

概述

描述

Cetirizine is a second-generation antihistamine . It reduces the natural chemical histamine in the body . Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose . Cetirizine is used to treat cold or allergy symptoms such as sneezing, itching, watery eyes, or runny nose . It is also used to treat an allergic reaction, itching and swelling caused by chronic urticaria (hives) and minimizes or eliminates the symptoms of perennial allergic rhinitis, seasonal allergic rhinitis, chronic idiopathic urticaria, allergic asthma, physical urticaria, and atopic dermatitis .

Molecular Structure Analysis

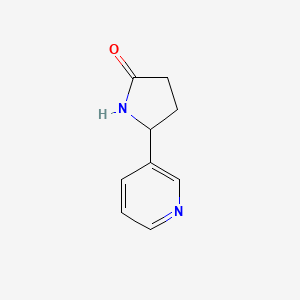

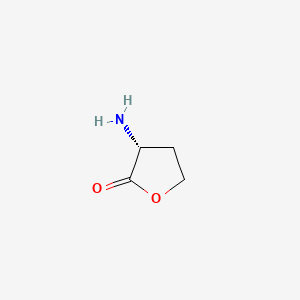

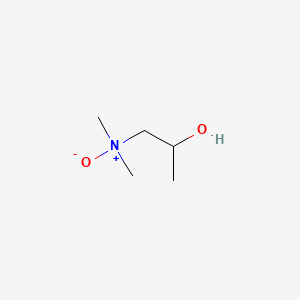

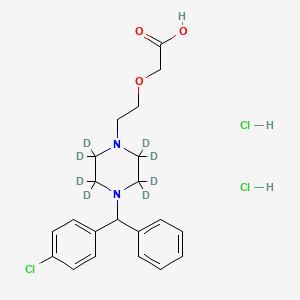

The molecular formula of Cetirizine (D8 dihydrochloride) is C21H19D8Cl3N2O3 . The molecular weight is 469.86 .Chemical Reactions Analysis

Cetirizine, when formulated in a PEG-containing matrix, was found to degrade under certain conditions . The degradation of cetirizine in polyethylene glycol arose from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG .Physical And Chemical Properties Analysis

Cetirizine (D8 dihydrochloride) has a molecular weight of 469.86 . It is a neat product . The molecular formula is C21H19D8Cl3N2O3 .科学研究应用

酶促降解和超声波辐射:西替利嗪二盐酸盐通常存在于废水中,可以使用超声波辐射增强的漆酶催化进行降解。这个过程比传统方法更有效、更快捷 (Sutar & Rathod, 2015)。

在药品中的 HPLC 测定:高效液相色谱 (HPLC) 用于测定口服溶液和片剂形式中的西替利嗪二盐酸盐浓度,证实了其在药物分析中的应用 (Singh 等人,2012 年)。

对人淋巴细胞的影响:已经研究了西替利嗪二盐酸盐对人淋巴细胞的致断裂和致非整倍性潜力,表明其在遗传和细胞研究中的重要性 (Vlastos & Stephanou, 1998)。

合成和临床应用:西替利嗪二盐酸盐的合成及其作为抗过敏药物的应用有所涉及,突出了其在药物化学和临床使用中的重要性 (俞宗元,2009 年)。

分光光度法和色谱分析:分光光度法和色谱法等各种方法用于定量分析药物片剂中的西替利嗪二盐酸盐,强调了其在药物质量控制中的作用 (El Walily 等人,1998 年)。

皮肤病的局部制剂:西替利嗪二盐酸盐已被制成纳米乳液和水凝胶等半固体形式,用于治疗皮肤过敏,展示了其在药物制剂中的多功能性 (Ciurlizza 等人,2014 年)。

慢性荨麻疹治疗:研究了其作为抗组胺药治疗慢性荨麻疹的疗效,表明其在过敏治疗中的临床重要性 (Juhlin & Arendt, 1988)。

电化学分析:已经使用玻璃碳电极进行电氧化研究来分析西替利嗪二盐酸盐,展示了其在电化学传感方法中的应用 (Güngör, 2004)。

安全和危害

属性

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLIUCLTXOYQMV-FLZNRFFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cetirizine (D8 dihydrochloride) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。